molecular formula C8H9N3 B1360396 5,7-Dimethylpyrazolo[1,5-a]pyrimidine CAS No. 35149-38-3

5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1360396
CAS No.: 35149-38-3
M. Wt: 147.18 g/mol
InChI Key: LBWVNVFQCVTMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug design .

Mechanism of Action

While the specific mechanism of action for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine is not mentioned in the retrieved documents, it’s worth noting that compounds with similar structures have been used in the design of biologically active compounds .

Safety and Hazards

While specific safety and hazards information for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine is not available in the retrieved documents, general safety measures for handling chemical compounds should be followed. These include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

The future directions for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine could involve its use in the development of active small molecules . Its structural lability due to the low energy of the conformational transition allows it to adjust to the active site of the desired target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-methylpyrazole with malonic acid or its derivatives . This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and influences its interaction with biological targets .

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWVNVFQCVTMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188644
Record name Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35149-38-3
Record name Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035149383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure for preparation of the 5,7-dialkyl compounds of this invention follows generally that reported by Y. Makisumi, Chem. Pharm. Bull. (Tokyo) 10, 612 (1962) wherein 3-aminopyrazole or 3-amino-4-carbethoxypyrazole is condensed with pentane-2,4-dione to provide 5,7-dimethylpyrazolo[1,5-a]pyrimidine or the 3-carbethoxy derivative.
[Compound]
Name
5,7-dialkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.